5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid
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Overview
Description
[3H]JB-93182 is a radiolabeled compound used primarily in scientific research. It is a derivative of JB-93182, which is known for its high affinity and selectivity for the gastrin/cholecystokinin type B receptor (CCKBR) . This receptor is involved in various physiological processes, including digestion and anxiety regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3H]JB-93182 involves the incorporation of tritium into the JB-93182 molecule. The process typically starts with the synthesis of JB-93182, which involves multiple steps, including the formation of an indole core and subsequent functionalization .
Industrial Production Methods
Industrial production of [3H]JB-93182 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound .
Chemical Reactions Analysis
Types of Reactions
[3H]JB-93182 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
[3H]JB-93182 is widely used in scientific research due to its high affinity for the gastrin/cholecystokinin type B receptor (CCKBR). Some of its applications include:
Chemistry: Used as a radiolabeled probe to study receptor-ligand interactions.
Biology: Helps in mapping the distribution of CCKBR in various tissues.
Medicine: Used in the development of diagnostic tools for diseases involving CCKBR.
Industry: Employed in the pharmaceutical industry for drug development and testing.
Mechanism of Action
The mechanism of action of [3H]JB-93182 involves its binding to the gastrin/cholecystokinin type B receptor (CCKBR). Upon binding, it mimics the action of natural ligands, leading to the activation of downstream signaling pathways . This interaction is crucial for studying the physiological and pathological roles of CCKBR .
Comparison with Similar Compounds
Similar Compounds
JB-93182: The non-radiolabeled version of [3H]JB-93182, used for similar research purposes.
CCK-8: Another compound that binds to CCKBR but with different selectivity and affinity.
L-365,260: A selective antagonist for CCKBR, used in various research studies.
Uniqueness
[3H]JB-93182 is unique due to its radiolabeling, which allows for precise tracking and quantification in biological systems . This feature makes it invaluable for receptor binding studies and pharmacokinetic analyses .
Properties
Molecular Formula |
C38H38N4O7 |
---|---|
Molecular Weight |
662.7 g/mol |
IUPAC Name |
5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)-1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C38H38N4O7/c43-33(40-20-38-17-22-8-23(18-38)10-24(9-22)19-38)30-16-31-25(6-7-39-31)15-29(30)34(44)42-32(11-21-4-2-1-3-5-21)35(45)41-28-13-26(36(46)47)12-27(14-28)37(48)49/h1-7,12-16,22-24,32,39H,8-11,17-20H2,(H,40,43)(H,41,45)(H,42,44)(H,46,47)(H,48,49)/t22?,23?,24?,32-,38?/m0/s1 |
InChI Key |
DKYQJTXTKSMTHK-FGLZHOHTSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=C5C=CNC5=C4)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7=CC(=CC(=C7)C(=O)O)C(=O)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=C5C=CNC5=C4)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7=CC(=CC(=C7)C(=O)O)C(=O)O |
Origin of Product |
United States |
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